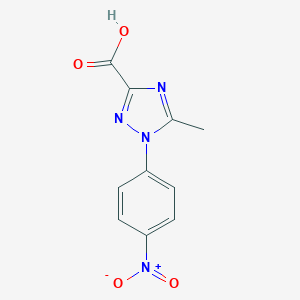

5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

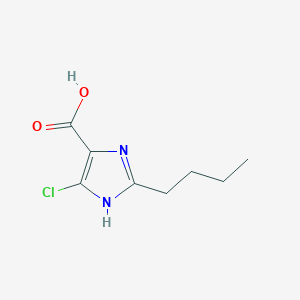

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (MNTPCA) is an organic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of many drug molecules and is widely used in the laboratory for various applications.

科学研究应用

Application in Organic Synthesis

Field

This application falls under the field of Organic Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used as a starting material in the synthesis of other organic compounds .

Method of Application

One example of its use is in the reaction with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid. This reaction yields a compound known as (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide .

Results or Outcomes

The reaction mentioned above was carried out for 4 hours and resulted in an 88% yield .

Application in the Synthesis of Oximes

Field

This application also falls under the field of Organic Chemistry , specifically in the area of Oxime Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of oximes .

Method of Application

The compound reacts with excess hydroxylamine hydrochloride (2 mole equivalents) in dry ethanol to afford (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime .

Results or Outcomes

The reaction mentioned above resulted in an 86% yield .

Application in the Synthesis of Chalcone Derivatives

Field

This application falls under the field of Medicinal Chemistry , specifically in the area of Drug Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of chalcone derivatives . Chalcones are aromatic compounds that display a variety of pharmacological properties .

Method of Application

The specific method of application is not mentioned in the source . However, chalcones are typically synthesized through the Claisen-Schmidt condensation of an appropriate ketone and an aldehyde.

Results or Outcomes

Chalcone derivatives have potential applications in the treatment of various disorders, including viral disorders, cardiovascular diseases, parasitic infections, and stomach cancer .

Application in the Synthesis of Indole Derivatives

Field

This application also falls under the field of Medicinal Chemistry , specifically in the area of Drug Synthesis .

Summary of the Application

While the compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” is not directly mentioned in the source, it’s plausible that it could be used in the synthesis of indole derivatives . Indole is a key structural motif in many biologically active compounds .

Method of Application

The specific method of application is not mentioned in the source . However, indole derivatives are typically synthesized through the Fischer indole synthesis or the Madelung synthesis.

Results or Outcomes

Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Application in the Synthesis of Thiosemicarbazones

Field

This application falls under the field of Organic Chemistry , specifically in the area of Thiosemicarbazone Synthesis .

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of thiosemicarbazones . Thiosemicarbazones are compounds that display a variety of biological implications, structural diversity, and ion-sensing capability .

Method of Application

The compound reacts with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid to afford (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide .

Results or Outcomes

The reaction mentioned above was carried out for 4 hours and resulted in an 88% yield . Thiosemicarbazones and their metal complexes act as antibacterial, antifungal, antiviral, and anti-inflammatory agents .

Application in the Synthesis of Oximes with Divergent Reactivity

Summary of the Application

The compound “5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid” can be used in the synthesis of oximes with divergent reactivity . Oximes are a class of imines with unique properties and act as nucleophiles due to the presence of nitrogen and oxygen atoms .

Results or Outcomes

The reaction mentioned above resulted in an 86% yield . Oximes have significant potential as acetylcholinesterase reactivators and in the cure for several diseases .

属性

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-6-11-9(10(15)16)12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPQLGNAAHYBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377666 |

Source

|

| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

1025-88-3 |

Source

|

| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)